Nucleophilicity Parameters: TosMIC vs. Common Aryl and Benzyl Isocyanides
TosMIC exhibits a nucleophilicity parameter (N) of 3.50 in dichloromethane according to the Mayr reactivity scale [1]. This value is directly comparable to 4-cyanophenyl isocyanide (N = 3.57) and significantly lower than 2,6-dimethylphenyl isocyanide (N = 4.59) [1]. The lower N value for TosMIC indicates moderated nucleophilicity, which is beneficial for controlled cycloadditions, minimizing unwanted side reactions observed with more nucleophilic isocyanides.
| Evidence Dimension | Nucleophilicity (Mayr N Parameter) |
|---|---|
| Target Compound Data | N = 3.50 (sN = 0.76) |
| Comparator Or Baseline | 4-cyanophenyl isocyanide: N = 3.57 (sN = 0.72); 2,6-dimethylphenyl isocyanide: N = 4.59 (sN = 0.87) |
| Quantified Difference | ΔN = -0.07 vs. 4-cyanophenyl isocyanide; ΔN = -1.09 vs. 2,6-dimethylphenyl isocyanide |
| Conditions | Measured in dichloromethane at 20°C via kinetics with reference benzhydrylium ions [1]. |
Why This Matters
Precise knowledge of nucleophilicity allows chemists to predict reaction rates and select the optimal isocyanide for achieving desired chemoselectivity, preventing over-reaction or decomposition in sensitive substrates.
- [1] Mayr, H.; et al. Mayr's Database of Reactivity Parameters: Isonitriles. Ludwig-Maximilians-Universität München. Accessed 2026. (Citing: Angew. Chem. Int. Ed. 2007, 46, 3563-3566). View Source
